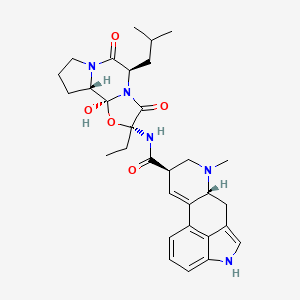
Ethene;ethenol
Vue d'ensemble
Description
Ethene;ethenol, commonly known as polyvinyl alcohol (PVA), is a synthetic polymer derived from the polymerization of ethene and ethenol. This compound is widely used in various industries due to its unique properties, such as water solubility, biodegradability, and film-forming ability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The polymerization of ethene and ethenol involves a free radical addition reaction. The process typically requires high pressures and the presence of a trace amount of oxygen as an initiator . The reaction can be initiated by organic peroxides, which generate free radicals that react with the double bonds in ethene and ethenol to form the polymer chain .
Industrial Production Methods
Industrial production of polyvinyl alcohol involves the polymerization of vinyl acetate, followed by hydrolysis to produce polyvinyl alcohol. The process includes the following steps:
Polymerization of Vinyl Acetate: Vinyl acetate is polymerized in the presence of a free radical initiator to form polyvinyl acetate.
Analyse Des Réactions Chimiques
Types of Reactions
Polyvinyl alcohol undergoes various chemical reactions, including:
Oxidation: Polyvinyl alcohol can be oxidized to form polyvinyl ketone.
Reduction: Reduction reactions can convert polyvinyl alcohol to polyvinyl ether.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products
Oxidation: Polyvinyl ketone
Reduction: Polyvinyl ether
Substitution: Functionalized polyvinyl alcohol derivatives
Applications De Recherche Scientifique
Polyvinyl alcohol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of polyvinyl alcohol involves its ability to form hydrogen bonds with water molecules, leading to its water solubility and film-forming properties. The polymer chains interact with each other through intermolecular forces, providing mechanical strength and flexibility to the material .
Comparaison Avec Des Composés Similaires
Polyvinyl alcohol can be compared with other similar compounds, such as:
Polyethylene: Unlike polyvinyl alcohol, polyethylene is hydrophobic and not water-soluble.
Polypropylene: Polypropylene is also hydrophobic and has different mechanical properties compared to polyvinyl alcohol.
Polyvinyl acetate: Polyvinyl acetate is the precursor to polyvinyl alcohol and has different chemical properties due to the presence of acetate groups.
Polyvinyl alcohol is unique due to its water solubility, biodegradability, and film-forming ability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
ethene;ethenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3;1-2/h2-3H,1H2;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRKOOWSQGXVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-34-9 | |
| Details | Compound: Ethylene-vinyl alcohol copolymer | |
| Record name | Ethylene-vinyl alcohol copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60908614 | |
| Record name | Ethenol--ethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Ethylene-vinyl alcohol copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20896 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25067-34-9, 103812-69-7 | |
| Record name | Ethylene-vinyl alcohol copolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenol, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenol--ethene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethyl-3-[(2-fluorophenyl)methyl]-N-[2-(2-pyridinyl)ethyl]-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1200437.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanamide](/img/structure/B1200439.png)
![[3-Fluoro-4-(4-morpholinyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B1200443.png)

![4-[(4-methoxyphenyl)formamido]butanoic acid](/img/structure/B1200448.png)






